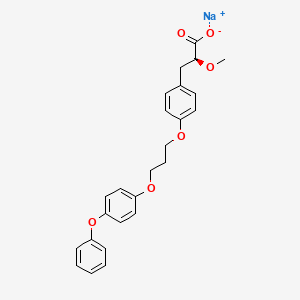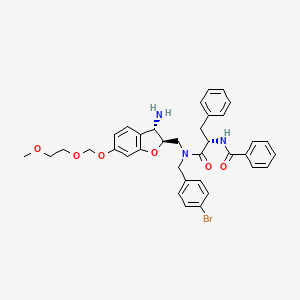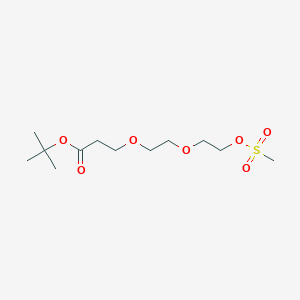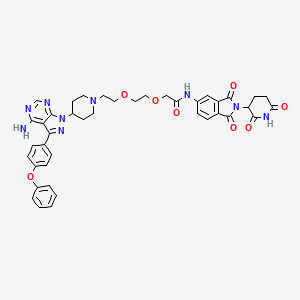
Naveglitazar sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naveglitazar sodium is a bioactive chemical.
Scientific Research Applications
Carcinogenicity in Animal Models
Naveglitazar sodium, a γ-dominant peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, was evaluated for carcinogenic potential in a study involving F344 rats. The research found a significant increase in bladder neoplasms in female rats of the high-dose group and trends towards increased cell proliferation in the urothelium in both sexes. This study suggests a potential carcinogenic risk associated with high doses of this compound, especially in female rats (Long et al., 2008).
Disposition and Metabolism in Various Species
Another study focused on the disposition, metabolism, and excretion of naveglitazar in mice, rats, and monkeys. This comprehensive research showed that naveglitazar was well absorbed, moderately metabolized, and primarily excreted via feces in these species. The study provides a detailed understanding of how naveglitazar is processed in the body, highlighting its metabolic pathways and excretion mechanisms (Yi et al., 2007).
Cardiotoxicity and Neoplastic Changes in Rats
Further research investigated the adverse effects of naveglitazar, revealing increased mortality, cardiotoxicity, and neoplastic changes in rats. The study reported dose-responsive incidents of sarcomas in male rats and urinary bladder neoplasms in females, along with cardiotoxicity. These findings are critical for understanding the potential risks of naveglitazar in long-term usage (Long et al., 2009).
Pharmacokinetic Prediction
An allometric study predicted human pharmacokinetic parameters for naveglitazar, comparing them with other PPAR compounds. The results indicated that naveglitazar's clearance rate was notably higher than that of similar compounds, providing valuable insights for human application and dosage considerations (Ahlawat & Srinivas, 2008).
Properties
| 477981-15-0 | |
Molecular Formula |
C25H25NaO6 |
Molecular Weight |
444.4588 |
IUPAC Name |
(2S)-2-Methoxy-3-(4-(3-(4-phenoxyphenoxy)propoxy)phenyl)propanoate sodium |
InChI |
InChI=1S/C25H26O6.Na/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22;/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27);/q;+1/p-1/t24-;/m0./s1 |
InChI Key |
QRZVPGNFLXIZON-JIDHJSLPSA-M |
SMILES |
O=C([O-])[C@@H](OC)CC1=CC=C(OCCCOC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Naveglitazar sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)
![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

methanone](/img/structure/B609350.png)


![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)



![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

